
Potassium niobate, hexadecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium niobate, hexadecahydrate is an inorganic compound with the chemical formula K₄Nb₆O₁₇·16H₂O. It is a colorless solid that belongs to the family of niobates, which are compounds containing the niobate ion (NbO₃⁻). This compound is known for its ferroelectric and nonlinear optical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium niobate, hexadecahydrate can be synthesized using several methods, including the sol-gel method, solvothermal method, and high-temperature solid-state reactions. One common approach involves the sol-gel method, where potassium hydroxide (KOH) and niobium pentoxide (Nb₂O₅) are used as precursors. The reaction typically occurs in an aqueous solution with oxalic acid as a chelating agent. The mixture is then heated to form a gel, which is subsequently dried and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This method involves mixing potassium carbonate (K₂CO₃) and niobium pentoxide (Nb₂O₅) in stoichiometric ratios and heating the mixture to temperatures around 800-1000°C. The resulting product is then cooled and hydrated to form the hexadecahydrate form .
Chemical Reactions Analysis
Types of Reactions: Potassium niobate, hexadecahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic properties, where it can participate in redox reactions under light irradiation .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide (H₂O₂) for oxidation reactions and sodium borohydride (NaBH₄) for reduction reactions. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photocatalytic reactions, the compound can produce hydrogen (H₂) and oxygen (O₂) from water splitting .
Scientific Research Applications
Potassium niobate, hexadecahydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for water splitting and organic pollutant degradation. In industry, it is used in the production of nonlinear optical devices, such as frequency doublers and lasers .
Mechanism of Action
The mechanism of action of potassium niobate, hexadecahydrate is primarily based on its ferroelectric and photocatalytic properties. The compound can generate electron-hole pairs under light irradiation, which can then participate in redox reactions. The ferroelectric properties allow it to exhibit spontaneous polarization, which can be reversed by an external electric field . This makes it useful in applications such as data storage and sensors.
Comparison with Similar Compounds
Potassium niobate, hexadecahydrate can be compared to other niobate compounds, such as sodium niobate (NaNbO₃) and lithium niobate (LiNbO₃). While all these compounds exhibit ferroelectric and nonlinear optical properties, this compound is unique due to its high water content and specific crystal structure. This gives it distinct advantages in certain applications, such as higher photocatalytic efficiency and better biocompatibility .
List of Similar Compounds:- Sodium niobate (NaNbO₃)
- Lithium niobate (LiNbO₃)
- Strontium barium niobate (Sr₀.₅Ba₀.₅Nb₂O₆)
Properties
CAS No. |
12031-11-7 |
|---|---|
Molecular Formula |
H32KNbO19 |
Molecular Weight |
468.25 g/mol |
IUPAC Name |
potassium;oxido(dioxo)niobium;hexadecahydrate |
InChI |
InChI=1S/K.Nb.16H2O.3O/h;;16*1H2;;;/q+1;;;;;;;;;;;;;;;;;;;;-1 |
InChI Key |
BDOFVPJUUXDEJC-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Nb](=O)=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


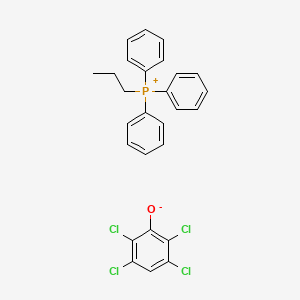
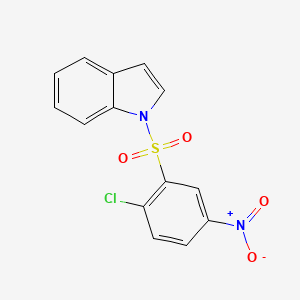
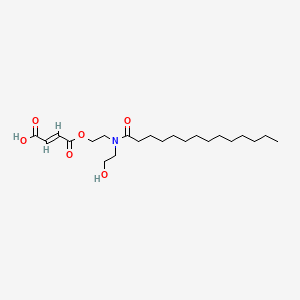
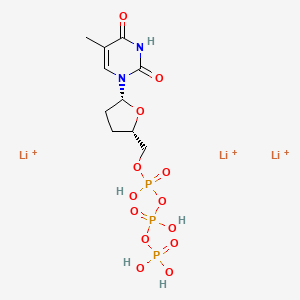
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
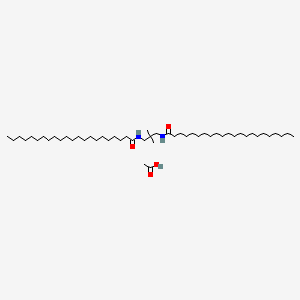
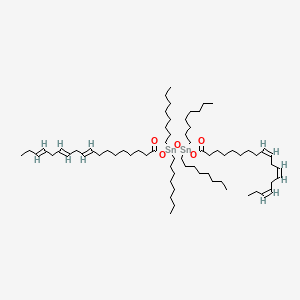
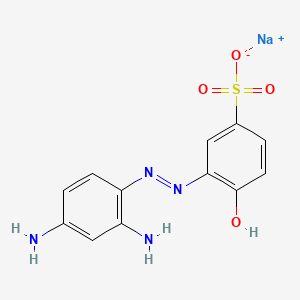


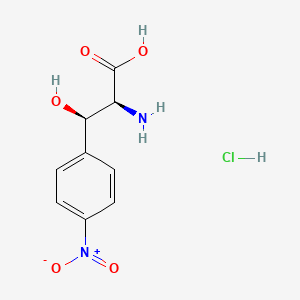
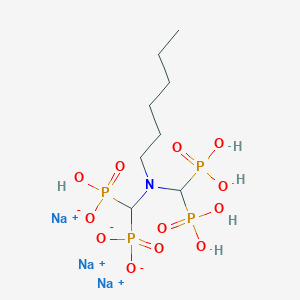
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

